4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
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Overview
Description
4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one is a complex organic compound that features both benzofuran and chromenone moieties These structures are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the benzofuran ring can be constructed via a Friedel-Crafts acylation reaction, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and chromenone derivatives, such as:
- 4-(2-Benzofuranyl)-7,8-dimethylchromen-2-one
- 4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
- 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylcoumarin
Uniqueness
What sets 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-11-5-8-18-16(9-11)14(4)21(23-18)17-10-19(22)24-20-13(3)12(2)6-7-15(17)20/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIMLNKLJSRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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